Sodium 6-cyanopyridine-3-sulfinate Sodium 6-cyanopyridine-3-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17642716
InChI: InChI=1S/C6H4N2O2S.Na/c7-3-5-1-2-6(4-8-5)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C6H3N2NaO2S
Molecular Weight: 190.16 g/mol

Sodium 6-cyanopyridine-3-sulfinate

CAS No.:

Cat. No.: VC17642716

Molecular Formula: C6H3N2NaO2S

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

Sodium 6-cyanopyridine-3-sulfinate -

Specification

Molecular Formula C6H3N2NaO2S
Molecular Weight 190.16 g/mol
IUPAC Name sodium;6-cyanopyridine-3-sulfinate
Standard InChI InChI=1S/C6H4N2O2S.Na/c7-3-5-1-2-6(4-8-5)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1
Standard InChI Key MAENXPODNDEGNG-UHFFFAOYSA-M
Canonical SMILES C1=CC(=NC=C1S(=O)[O-])C#N.[Na+]

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s core structure consists of a pyridine ring with a sulfinate group (-SO₂⁻Na⁺) at the 3-position and a cyano group (-CN) at the 6-position. This substitution pattern creates distinct electronic effects:

  • Electron-withdrawing effects: The cyano group inductively withdraws electron density from the pyridine ring, enhancing the electrophilicity of adjacent positions .

  • Sulfinate group reactivity: The sulfinate moiety serves as a nucleophilic site, enabling participation in radical reactions and transition-metal-catalyzed couplings .

Hypothetical bond lengths and angles can be inferred from crystallographic data of analogous pyridine sulfinates, such as sodium pyridine-3-sulfinate (CAS 123151-15-5), which exhibits a planar pyridine ring with S-O bond lengths of approximately 1.45–1.50 Å.

Spectral Characteristics

While experimental NMR or IR data for sodium 6-cyanopyridine-3-sulfinate are unavailable, predictions based on related compounds suggest:

  • ¹H NMR: Downfield shifts for protons adjacent to the sulfinate group (δ 8.5–9.0 ppm) and deshielding of the cyano group’s β-protons.

  • IR spectroscopy: Stretching vibrations at ~2200 cm⁻¹ (C≡N) and 1120–1180 cm⁻¹ (asymmetric S-O).

Synthetic Methodologies

Copper-Catalyzed Sulfinate Transfer

Recent advances in copper catalysis enable the synthesis of masked aryl sulfinates from halopyridines. For example, 3-iodo-6-cyanopyridine can react with sodium 1-methyl 3-sulfinopropanoate (SMOPS) under substoichiometric Cu(I) catalysis (10 mol%) to yield β-ester sulfones, which are hydrolyzed to sulfinates :

3-Iodo-6-cyanopyridine+SMOPSCuI, L3, 50°CMasked sulfoneNaOMeSodium 6-cyanopyridine-3-sulfinate\text{3-Iodo-6-cyanopyridine} + \text{SMOPS} \xrightarrow{\text{CuI, L3, 50°C}} \text{Masked sulfone} \xrightarrow{\text{NaOMe}} \text{Sodium 6-cyanopyridine-3-sulfinate}

This method operates under base-free conditions, minimizing side reactions and improving yields compared to traditional two-step approaches .

Photoredox-Mediated Radical Pathways

Sulfinate groups participate in photoredox cascades for alkene functionalization. In a representative system, sodium 6-cyanopyridine-3-sulfinate could act as a sulfonyl radical precursor under Ir(ppy)₃ photocatalysis :

Sulfinatehν,Ir(ppy)3Sulfonyl radicalAlkene additionBenzylic radicalCouplingβ-Sulfonyl pyridine\text{Sulfinate} \xrightarrow{h\nu, \text{Ir(ppy)}_3} \text{Sulfonyl radical} \xrightarrow{\text{Alkene addition}} \text{Benzylic radical} \xrightarrow{\text{Coupling}} \beta\text{-Sulfonyl pyridine}

This pathway highlights the compound’s potential in branch-selective alkene pyridylation, a transformation critical to pharmaceutical synthesis .

Reactivity and Functionalization

Nucleophilic Displacement

The sulfinate group undergoes nucleophilic aromatic substitution (SₙAr) with electrophiles such as alkyl halides or amines. For instance, reaction with tert-butyl bromoacetate yields sulfone derivatives:

Sodium 6-cyanopyridine-3-sulfinate+BrCH2COOtBu6-Cyanopyridin-3-yl sulfonylacetate\text{Sodium 6-cyanopyridine-3-sulfinate} + \text{BrCH}_2\text{COOtBu} \rightarrow \text{6-Cyanopyridin-3-yl sulfonylacetate}

Radical Coupling Reactions

Electrochemical studies demonstrate that pyridyl sulfinates engage in radical cross-couplings. In the presence of aryl diazonium salts, sodium 6-cyanopyridine-3-sulfinate can form biaryl sulfones via a radical chain mechanism :

ArN2++SulfinateAr+N2(Initiation)\text{ArN}_2^+ + \text{Sulfinate} \rightarrow \text{Ar}^\bullet + \text{N}_2 \quad \text{(Initiation)} Ar+SulfinateAr-SO2(Propagation)\text{Ar}^\bullet + \text{Sulfinate} \rightarrow \text{Ar-SO}_2^\bullet \quad \text{(Propagation)}

Comparative Analysis of Pyridine Sulfinate Derivatives

The reactivity of sodium 6-cyanopyridine-3-sulfinate can be contextualized against related compounds (Table 1):

CompoundCAS NumberKey Functional GroupsReactivity Profile
Sodium pyridine-3-sulfinate123151-15-5Sulfinate at C3Pd-catalyzed cross-couplings
Sodium 4-pyridinesulfonate15521-77-4Sulfonate at C4Acid catalysis, esterification
Sodium 6-cyanopyridine-3-sulfinateSulfinate at C3, CN at C6Radical reactions, photoredox cascades

The 6-cyano substitution uniquely enhances electrophilicity at C2 and C4, directing metallation or cross-coupling to these positions .

Applications in Medicinal Chemistry

Covalent Inhibitor Design

Pyridyl sulfones are emerging as warheads in covalent kinase inhibitors. The sulfinate group in sodium 6-cyanopyridine-3-sulfinate could transiently bind catalytic cysteine residues, enabling reversible inhibition . For example, analogs of this compound have been used in the synthesis of BTK and EGFR inhibitors .

Prodrug Activation

Masked sulfinates (e.g., tert-butyl esters) derived from sodium 6-cyanopyridine-3-sulfinate undergo enzymatic hydrolysis in vivo, releasing sulfinic acid moieties that modulate oxidative stress pathways .

Challenges and Future Directions

Stability Considerations

Sulfinate salts are prone to oxidation under ambient conditions. Stabilization strategies include:

  • Lyophilization under inert atmosphere

  • Formulation as tert-butyl esters

Expanding Reaction Scope

Future studies should explore:

  • Enantioselective sulfinate couplings using chiral copper catalysts

  • Bioconjugation via sulfinate-lysine reactivity

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